molecular formula C24H13ClF3N7O B2436253 6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 338411-73-7

6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile

Cat. No.: B2436253
CAS No.: 338411-73-7
M. Wt: 507.86
InChI Key: QFAISSWITGKRBU-XQRVVYSFSA-N
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Description

6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C24H13ClF3N7O and its molecular weight is 507.86. The purity is usually 95%.
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Properties

IUPAC Name

10-[(Z)-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N7O/c25-19-8-15(24(26,27)28)12-33-23(19)36-17-3-1-2-16(9-17)30-6-4-20-18-13-32-22-14(10-29)11-34-35(22)21(18)5-7-31-20/h1-9,11-13,30H/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAISSWITGKRBU-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=NC=CC4=C3C=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C\C3=NC=CC4=C3C=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that integrates multiple pharmacophores, which may contribute to its biological effects. The presence of a pyridine ring with chloro and trifluoromethyl substitutions enhances its lipophilicity and potential interactions with biological targets.

Chemical Structure

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC20H15ClF3N5O
Molecular Weight439.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and other targets involved in cell proliferation and survival .

Antiproliferative Effects

Research has indicated that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies on related pyrido[2,3-d]pyrimidines have shown inhibition of cancer cell growth in breast, colon, and lung cancer models .
  • The compound's structural analogs have been tested for their ability to inhibit cell proliferation through mechanisms that involve the modulation of metabolic pathways critical for nucleotide synthesis.

Case Studies

  • Cancer Cell Lines : A study evaluated the antiproliferative activity of structurally related compounds against several cancer cell lines, reporting IC50 values indicating effective inhibition at low concentrations .
  • Enzyme Inhibition : Another investigation focused on the inhibition of DHFR by fluorinated pyrido compounds, revealing that certain derivatives exhibited high affinity for the enzyme, thereby reducing tetrahydrofolate levels necessary for DNA synthesis .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their structural features and observed effects:

Compound NameTarget EnzymeIC50 (µM)Reference
Compound ADHFR0.5
Compound BKinase1.0
This CompoundDHFRTBDTBD

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound may exhibit harmful effects at certain dosages. It is essential to evaluate its safety profile through rigorous testing to identify any potential adverse effects.

Toxicological Data

  • Acute Toxicity : Classified as harmful if swallowed; causes skin irritation .
  • Further studies are required to assess chronic toxicity and long-term effects.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties . The structural features of this compound enhance its potential as an antitumor agent . Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity , particularly against kinases involved in cancer progression. The presence of the pyrazolo[1,5-a]pyrimidine scaffold allows for selective inhibition of specific targets, which is critical for developing targeted cancer therapies . For instance, certain derivatives have shown effectiveness against dihydrofolate reductase , an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

In addition to anticancer applications, compounds similar to 6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile have demonstrated antimicrobial activity. This includes efficacy against various bacterial strains and fungi, positioning these compounds as potential candidates for new antibiotics .

Photophysical Properties

The unique structure of this compound contributes to its photophysical properties , making it suitable for applications in material science. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to act as fluorophores in organic light-emitting diodes (OLEDs) and other photonic devices. Their excellent fluorescence characteristics can be harnessed for developing advanced optical materials .

Crystallization and Supramolecular Chemistry

The ability of pyrazolo[1,5-a]pyrimidines to form crystals with interesting conformational and supramolecular phenomena opens avenues for their use in solid-state applications. The study of these compounds can lead to innovations in crystal engineering and the development of new materials with tailored properties .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. It highlighted their anticancer potential through selective inhibition of cancer cell lines. The results indicated a significant reduction in cell viability with increasing concentrations of the compound .

Case Study 2: Enzyme Targeting

Research focused on the inhibition of dihydrofolate reductase by pyrazolo[1,5-a]pyrimidine derivatives demonstrated effective binding interactions that led to reduced enzyme activity. This study provides insights into how structural modifications can enhance selectivity and potency against specific targets .

Case Study 3: Material Properties

An investigation into the photophysical properties of pyrazolo[1,5-a]pyrimidines revealed their potential as fluorophores in OLED technology. The findings suggested that these compounds could be integrated into electronic devices to improve efficiency and performance due to their favorable light-emitting characteristics .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step synthesis involving: (i) Condensation of enaminone precursors with substituted pyridinyloxy aniline derivatives in refluxing pyridine (5–6 hours) . (ii) Purification via recrystallization from ethanol/DMF mixtures to achieve yields of 62–70% . (iii) Optimization of stoichiometric ratios (e.g., 1:1 molar ratio of aldehydes to amino-triazole precursors) and temperature control (120°C for 10 hours) to minimize side reactions .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using IR spectroscopy (C≡N stretch at ~2,219 cm⁻¹) and ^1H NMR (vinyl proton signals at δ 7.29–8.01 ppm) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

  • Techniques :
  • IR Spectroscopy : Identify functional groups (e.g., nitrile at ~2,220 cm⁻¹, NH₂ at ~3,400 cm⁻¹) .
  • NMR : Analyze ^1H NMR for vinyl protons (δ 6.56–8.01 ppm) and ^13C NMR for pyridinyl carbons (δ 98–154 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S derivatives) .
    • Validation : Cross-reference experimental data with computational predictions (e.g., molecular formula C₂₁H₁₆ClN₇Al) and published crystallographic parameters (monoclinic P2₁/c, a = 4.98 Å, β = 95.9°) .

Q. How should preliminary bioactivity assays be designed to assess anticancer or antimicrobial potential?

  • Protocol : (i) Use in vitro assays against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains (e.g., E. coli, S. aureus) at concentrations of 1–100 µM . (ii) Compare IC₅₀ values with reference drugs (e.g., doxorubicin for anticancer activity) . (iii) Validate cytotoxicity via MTT assays and apoptotic markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Approach : (i) Perform single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters (e.g., a = 4.98 Å, b = 18.40 Å for monoclinic systems) . (ii) Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking distances (3.4–3.8 Å) to predict stability . (iii) Use software like Mercury or OLEX2 for structure refinement and visualization .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Methods : (i) Apply QSAR models using hydrophobic (log P) and steric parameters (Sterimol L/B₂) to correlate substituent effects with bioactivity . (ii) Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) . (iii) Validate predictions via semiempirical AM1 calculations for low-energy conformers .

Q. How can contradictory synthesis yields (e.g., 62% vs. 68%) be resolved through mechanistic studies?

  • Strategy : (i) Conduct kinetic studies under varying temperatures (80–120°C) and solvents (DMF vs. acetic anhydride) to identify rate-limiting steps . (ii) Characterize byproducts via LC-MS to detect competing pathways (e.g., retro-aldol reactions) . (iii) Optimize catalyst systems (e.g., sodium acetate vs. triethylamine) to enhance regioselectivity .

Q. What role do trifluoromethyl and pyridinyl groups play in modulating pharmacokinetic properties?

  • Analysis : (i) Measure log P values (shake-flask method) to assess lipophilicity enhancements from CF₃ groups . (ii) Evaluate metabolic stability via cytochrome P450 assays (e.g., CYP3A4 inhibition) . (iii) Use molecular dynamics (MD) simulations to predict blood-brain barrier permeability .

Methodological Notes

  • Data Contradictions : Address discrepancies in melting points (e.g., 266–268°C vs. 263–265°C) by standardizing recrystallization solvents .
  • AI Integration : Leverage COMSOL Multiphysics for process simulation and AI-driven autonomous experimentation to optimize reaction parameters .

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